

Spectroscopic Characterization of Quinoline-5-Carbohydrazide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Quinoline-5-carbohydrazide*

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This technical guide provides an in-depth exploration of the spectroscopic characterization of **Quinoline-5-carbohydrazide**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the analytical techniques used to elucidate and confirm the structure of such molecules. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting anticipated data and detailed interpretation.

Introduction

Quinoline-5-carbohydrazide belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide functional group at the 5-position of the quinoline ring can significantly influence its physicochemical properties and biological activity, making its unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of **Quinoline-5-carbohydrazide**. The molecule consists of a bicyclic quinoline ring system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.

Figure 1: Molecular structure of **Quinoline-5-carbohydrazide**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of **Quinoline-5-carbohydrazide**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Quinoline-5-carbohydrazide** for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Instrument Parameters (400 MHz Spectrometer):
 - ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Acquisition Time: 2-3 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay is often required for quaternary carbons.
 - Number of Scans: 1024-4096, due to the low sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the internal standard (TMS).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Predicted ^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **Quinoline-5-carbohydrazide** is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the carbohydrazide group.

Table 1: Predicted ^1H NMR Data for **Quinoline-5-carbohydrazide** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	8.8 - 9.0	dd	J = 4.2, 1.7	1H
H-4	8.6 - 8.8	dd	J = 8.4, 1.7	1H
H-3	7.6 - 7.8	dd	J = 8.4, 4.2	1H
H-6	8.2 - 8.4	d	J = 7.5	1H
H-8	8.0 - 8.2	d	J = 8.0	1H
H-7	7.7 - 7.9	t	J = 7.8	1H
-CONH-	10.0 - 10.5	s (broad)	-	1H
-NH ₂	4.5 - 5.0	s (broad)	-	2H

Interpretation:

- Aromatic Region (7.5 - 9.0 ppm):** The six protons on the quinoline ring will appear in this region. The exact chemical shifts are influenced by the electron-withdrawing nature of the carbohydrazide group. The protons on the pyridine ring (H-2, H-3, H-4) are typically found at a lower field (higher ppm) than those on the benzene ring (H-6, H-7, H-8). The coupling patterns (doublets, triplets, and doublets of doublets) arise from spin-spin interactions with neighboring protons and are crucial for assigning each signal to a specific proton.
- Amide and Amine Protons:** The -CONH- and -NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed than in solvents like CDCl₃.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show ten distinct signals, one for each unique carbon atom in **Quinoline-5-carbohydrazide**.

Table 2: Predicted ¹³C NMR Data for **Quinoline-5-carbohydrazide** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	165 - 170
C-2	150 - 152
C-4	148 - 150
C-8a	145 - 147
C-5	135 - 137
C-7	130 - 132
C-4a	128 - 130
C-6	127 - 129
C-8	125 - 127
C-3	121 - 123

Interpretation:

- **Carbonyl Carbon:** The most downfield signal will be that of the carbonyl carbon (C=O) in the carbohydrazide group, typically appearing in the 165-170 ppm range.
- **Aromatic Carbons:** The nine carbons of the quinoline ring will resonate in the aromatic region (120 - 155 ppm). The chemical shifts are influenced by the nitrogen atom and the carbohydrazide substituent. Quaternary carbons (C-4a, C-5, C-8a) will generally have lower intensities than protonated carbons.

Figure 2: General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To identify the characteristic functional groups of **Quinoline-5-carbohydrazide**.

Methodology:

- Sample Preparation: A small amount of the solid **Quinoline-5-carbohydrazide** sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - The background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectral Data and Interpretation

The IR spectrum of **Quinoline-5-carbohydrazide** will exhibit characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds, as well as aromatic C-H stretching and bending vibrations.[\[1\]](#)

Table 3: Predicted IR Absorption Bands for **Quinoline-5-carbohydrazide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3400	N-H stretch (asymmetric & symmetric)	-NH ₂
3100 - 3300	N-H stretch	-CONH-
3000 - 3100	C-H stretch	Aromatic C-H
1650 - 1680	C=O stretch (Amide I)	Carbonyl
1580 - 1620	N-H bend	-NH ₂
1500 - 1600	C=C and C=N stretch	Quinoline Ring
1200 - 1300	C-N stretch	Amide
750 - 850	C-H out-of-plane bend	Aromatic C-H

Interpretation:

- N-H Stretching: The presence of the carbohydrazide group will be clearly indicated by the N-H stretching vibrations in the 3100-3400 cm⁻¹ region. The -NH₂ group will typically show two bands (asymmetric and symmetric stretching), while the -CONH- group will show a single, often broader, band.
- C=O Stretching: A strong absorption band in the 1650-1680 cm⁻¹ region is characteristic of the carbonyl group in an amide (Amide I band).
- Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region. The aromatic C-H out-of-plane bending vibrations in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Objective: To determine the accurate molecular weight of **Quinoline-5-carbohydrazide** and study its fragmentation pattern.

Methodology:

- Sample Preparation: A dilute solution of **Quinoline-5-carbohydrazide** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- Data Acquisition:
 - The solution is infused into the ESI source of the mass spectrometer.
 - A high voltage is applied to the infusion needle, creating a fine spray of charged droplets.
 - The solvent evaporates, and the analyte molecules become protonated, forming $[M+H]^+$ ions.
 - The ions are then guided into the mass analyzer, where their m/z ratios are measured.
 - For fragmentation studies (MS/MS), the $[M+H]^+$ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectral Data and Interpretation

The molecular formula of **Quinoline-5-carbohydrazide** is $C_{10}H_9N_3O$, with a monoisotopic mass of 187.0746 g/mol .

Table 4: Predicted Mass Spectrometry Data for **Quinoline-5-carbohydrazide**

m/z	Ion
188.0824	$[M+H]^+$
171.0560	$[M+H - NH_3]^+$
144.0655	$[M+H - HNCO]^+$
129.0551	$[Quinoline]^+$

Interpretation:

- Molecular Ion: In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule, $[M+H]^+$, at an m/z of approximately 188.08.^[2] High-resolution mass spectrometry can confirm the elemental composition of this ion.
- Fragmentation Pattern: The fragmentation of the $[M+H]^+$ ion can provide valuable structural information. Common fragmentation pathways for carbohydrazides include the loss of ammonia (NH_3) and isocyanic acid ($HNCO$). The quinoline ring itself is relatively stable, but fragmentation can lead to the formation of a quinoline cation at m/z 129.

Figure 3: A plausible fragmentation pathway for **Quinoline-5-carbohydrazide** in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of **Quinoline-5-carbohydrazide**, employing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind these methods and the expected spectral features, researchers can confidently characterize this and other novel chemical entities, a critical step in the journey of drug discovery and development.

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